1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-7-3-4-8-13(12)15-17-18-16(21-15)22-11-14(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBNVDOFOHIVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Mechanism
The synthesis begins with o-toluic acid (2-methylbenzoic acid), which is converted to its hydrazide derivative (o-toluic hydrazide ) through esterification and subsequent hydrazinolysis. Reaction with carbon disulfide (CS₂) in alkaline medium induces cyclization to form the 1,3,4-oxadiazole ring (Scheme 1):
Key Conditions :
Optimization and Challenges
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Tautomerism : The product exists in thiol-thione tautomeric equilibrium, confirmed by IR spectroscopy (S–H stretch at 2550 cm⁻¹ and C=S stretch at 1250 cm⁻¹).
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Purification : Recrystallization from ethanol/water (7:3) yields pale-yellow crystals with >98% purity (HPLC).
Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone
Chloroacetylation of Piperidine
Piperidine reacts with chloroacetyl chloride in the presence of a base to form the chloroacetamide derivative (Scheme 2):
Key Conditions :
Analytical Validation
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¹H NMR (CDCl₃): δ 3.70 (s, 2H, CH₂CO), 3.50 (m, 4H, piperidine N–CH₂), 1.60 (m, 6H, piperidine CH₂).
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IR : C=O stretch at 1680 cm⁻¹, C–Cl stretch at 750 cm⁻¹.
Coupling via Nucleophilic Substitution
The thiol group of 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol attacks the electrophilic carbon of 2-chloro-1-(piperidin-1-yl)ethanone, forming the thioether bond (Scheme 3):
Optimized Protocol :
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Solvent : Dry acetone or dimethylformamide (DMF).
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Base : Potassium carbonate (2.0 equiv).
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Temperature : Reflux at 60°C for 6–8 hours.
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Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
Critical Parameters :
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Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the chloroacetamide.
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Stoichiometry : A 1:1 molar ratio minimizes di-substitution byproducts.
Alternative Synthetic Routes
One-Pot Oxidative Cyclization
Acylthiosemicarbazides derived from o-toluic acid can undergo oxidative cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an oxidizing agent (Scheme 4):
Advantages :
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Yield : Up to 97% with KI as a catalyst.
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Time Efficiency : 3–4 hours at room temperature.
Solid-Phase Synthesis
Immobilized hydrazides on Wang resin enable iterative coupling and cyclization steps, though this method is less commonly employed for small-scale synthesis.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Two-Step Synthesis | 78–85 | 18–20 hours | High | Industrial |
| One-Pot Cyclization | 92–97 | 4–6 hours | Moderate | Lab-scale |
| Solid-Phase | 65–70 | 48 hours | Low | Research |
Industrial-Scale Considerations
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Solvent Recovery : Acetone and ethanol are recycled via distillation.
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Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, which is disposed of as non-hazardous waste.
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Throughput : Batch processes yield 5–10 kg per cycle with >95% purity.
Chemical Reactions Analysis
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The mechanism often involves the disruption of microtubule dynamics and inhibition of cancer cell proliferation.
Case Study:
A study conducted by Abdel K. Mansour et al. synthesized various oxadiazole derivatives, including those similar to 1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone. The results showed that certain derivatives displayed potent cytotoxicity against leukemia cell lines with IC50 values as low as 10^-4 M .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | CCRF-CEM | 50 |
| Compound B | K562 | 75 |
| Compound C | MOLT-4 | 100 |
These findings suggest that modifications on the oxadiazole ring can enhance anticancer activity while reducing toxicity to normal cells.
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains.
Case Study:
In a recent evaluation of piperidine derivatives, compounds structurally related to this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 50 |
| Enterococcus faecalis | 100 |
| Escherichia coli | <100 |
| Pseudomonas aeruginosa | 150 |
These results indicate the potential for developing new antimicrobial therapies based on this compound's structure .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can affect its biological activity. Research has shown that specific functional groups on the oxadiazole ring significantly influence both anticancer and antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and oxadiazole moiety can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with piperidine and aryl substituents. Below is a detailed comparison with analogous compounds, focusing on structural variations, synthetic pathways, and biological activities.
Structural Analogues and Substitution Patterns
Key Observations :
- Thioether vs. Sulfonamide : Thioether linkages (as in the target compound) generally exhibit lower toxicity compared to sulfonamide derivatives, which may influence therapeutic indices .
- Oxadiazole vs. Tetrazole : Oxadiazole derivatives (target compound) show broader anticancer and antimicrobial activity, whereas tetrazole analogues are more effective antioxidants .
Biological Activity
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound characterized by the presence of a piperidine ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 266.37 g/mol. The structure features a piperidine ring linked to a thioether and an oxadiazole ring, which contributes to its biological properties.
The biological activity of this compound is largely attributed to the oxadiazole moiety. Research indicates that 1,3,4-oxadiazoles exhibit various mechanisms of action:
- Antimicrobial Activity : Many oxadiazole derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through disruption of their cell wall synthesis and function .
- Anticancer Potential : The hybridization of oxadiazoles with other pharmacophores has been linked to anticancer activity by targeting enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Biological Activity Overview
A summary of the biological activities associated with this compound is provided in the table below:
Case Studies
Several studies have investigated the biological effects of compounds related to or derived from this compound:
- Antimicrobial Efficacy : A study by Dhumal et al. (2016) highlighted the antimicrobial properties of various oxadiazole derivatives. Compounds similar to the target compound demonstrated significant inhibition against Mycobacterium bovis, indicating potential for treating tuberculosis .
- Anticancer Activity : Research conducted by Desai et al. (2016) explored the anticancer effects of piperidine-based oxadiazoles. Their findings suggested that these compounds effectively inhibited tumor growth in vitro and showed promise for further development as anticancer agents .
- In Silico Studies : Molecular docking studies have been employed to assess the binding affinities of oxadiazole derivatives to various biological targets, providing insights into their mechanisms and potential therapeutic applications .
Q & A
Basic: What are the standard synthesis protocols for 1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone?
Answer:
The synthesis typically involves multi-step reactions:
Oxadiazole Formation : Cyclization of thiosemicarbazides with carboxylic acids under acidic (e.g., H₂SO₄) or basic conditions to form the 1,3,4-oxadiazole core .
Thioether Linkage : Coupling the oxadiazole intermediate with a piperidine-containing ethanone derivative via nucleophilic substitution, often using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .
Purification : Column chromatography or recrystallization (e.g., methanol/water) to isolate the final product, with yields optimized by controlling temperature (60–80°C) and reaction time (4–6 hours) .
Characterization : Confirmed via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for piperidine protons) and HR-MS .
Basic: How is the structural integrity of this compound validated?
Answer:
- Spectroscopy : ¹H NMR identifies proton environments (e.g., o-tolyl methyl at δ ~2.3 ppm), while ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and oxadiazole carbons .
- X-ray Crystallography : Resolves bond angles (e.g., C-S-C bond ~105°) and spatial arrangement of the o-tolyl group .
- Mass Spectrometry : HR-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 385.12) .
Basic: What in vitro assays are used for initial biological activity screening?
Answer:
- Anticancer Activity : MTT assays on HepG2 (liver) and A549 (lung) cancer cell lines, with IC₅₀ values compared to doxorubicin .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Enzyme Inhibition : Fluorescence-based assays for LOX or kinase targets, measuring % inhibition at 10 µM .
Advanced: How can synthetic routes be optimized for higher purity and yield?
Answer:
- Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) via fractional factorial design. For example, DMF increases oxadiazole cyclization efficiency by 20% compared to THF .
- Catalyst Optimization : Use Pd/C or CuI for coupling steps, improving yields from 55% to >80% .
- Real-Time Monitoring : In-line FTIR tracks intermediate formation, reducing byproducts like regioisomers .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., p-tolyl vs. o-tolyl substituents) to identify critical moieties. For example, o-tolyl enhances steric hindrance, reducing kinase binding .
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) to distinguish true IC₅₀ from assay noise .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism specificity .
Advanced: What computational methods elucidate the mechanism of action?
Answer:
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase, PDB: 1M17), identifying key interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .
- MD Simulations : GROMACS assesses binding stability over 100 ns, calculating RMSD (<2 Å indicates stable complexes) .
- QSAR Modeling : CoMFA or CoMSIA correlates electronic descriptors (e.g., logP) with bioactivity, guiding lead optimization .
Advanced: How to address stability and solubility challenges in formulation?
Answer:
- Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes, improving aqueous solubility from <1 µg/mL to >50 µg/mL .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, the thioether bond degrades <5% under inert atmospheres .
- Prodrug Design : Introduce ester prodrugs (e.g., acetylated piperidine) to enhance oral bioavailability .
Advanced: How to perform SAR analysis for lead optimization?
Answer:
- Substituent Scanning : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the o-tolyl position. Fluorine substitution increases metabolic stability by 30% .
- Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole, retaining activity while reducing toxicity .
- Pharmacophore Mapping : Schrödinger Phase identifies critical features (e.g., hydrophobic o-tolyl, hydrogen-bond acceptor oxadiazole) .
Advanced: How to handle regioisomeric impurities during synthesis?
Answer:
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) to resolve regioisomers with retention time differences >2 min .
- Chiral Resolution : Employ Chiralpak IA columns for enantiomeric purity (>99% ee) .
- Mechanistic Studies : ²H labeling traces regioselectivity in cyclization steps, confirming kinetic vs. thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
